Pemedolac

Description

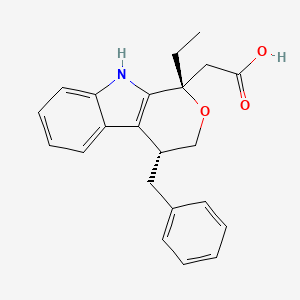

Structure

3D Structure

Properties

IUPAC Name |

2-[(1S,4R)-4-benzyl-1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-2-22(13-19(24)25)21-20(17-10-6-7-11-18(17)23-21)16(14-26-22)12-15-8-4-3-5-9-15/h3-11,16,23H,2,12-14H2,1H3,(H,24,25)/t16-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUODSZYUAZDIF-AOMKIAJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(C(CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C([C@H](CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114030-44-3, 114716-16-4 | |

| Record name | Dexpemedolac [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114030443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemedolac [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114716164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEMEDOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7VK7RH5C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXPEMEDOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5285077I2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pemedolac Enantiomers: A Technical Guide to Analgesic Activity and Stereoselective Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemedolac, a potent non-narcotic analgesic, presents a compelling case study in stereoselective pharmacology. As a chiral molecule, it exists as a pair of enantiomers, mirror-image isomers that, despite their identical chemical formula and connectivity, can exhibit profoundly different physiological effects. This technical guide provides an in-depth exploration of the synthesis, chiral resolution, and analgesic activity of this compound enantiomers, offering detailed experimental protocols and quantitative data to support researchers in the field of analgesic drug development. The primary analgesic activity of this compound resides in its (+)-enantiomer, designated as (1S,4R)-(+)-pemedolac, also known as PEM-420.[1] This document will elucidate the critical differences in the biological activity of the enantiomers and the methodologies used to isolate and characterize them.

Data Presentation: Quantitative Analgesic Activity

The analgesic efficacy of racemic this compound and its individual enantiomers has been evaluated in various preclinical models of pain. The data clearly demonstrates the superior analgesic potency of the (+)-enantiomer (PEM-420).

| Compound | Analgesic Model | Animal Model | ED50 (mg/kg, p.o.) |

| Racemic this compound | Phenylbenzoquinone (PBQ)-induced Writhing | Mouse | 2.0 |

| PEM-420 ((+)-Pemedolac) | Phenylbenzoquinone (PBQ)-induced Writhing | Mouse | 0.80 |

| PEM-420 ((+)-Pemedolac) | Acetic Acid-induced Writhing | Mouse | 0.92 |

| PEM-420 ((+)-Pemedolac) | Acetylcholine-induced Writhing | Mouse | 0.075 |

| PEM-420 ((+)-Pemedolac) | Randall-Selitto Test (yeast-injected paw) | Rat | 0.55 |

Experimental Protocols

Synthesis of Racemic this compound

The synthesis of racemic this compound (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid) can be achieved through a multi-step process. A general outline is provided below, based on established synthetic routes.

Step 1: Synthesis of 4-(Phenylmethyl)-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-one

-

A solution of 2-(4-methoxyphenyl)-N-benzyl-N-(prop-2-yn-1-yl)ethan-1-amine in a suitable solvent (e.g., toluene) is heated under reflux with a catalyst such as gold(I) chloride.

-

The reaction mixture is monitored by thin-layer chromatography (TLC) for the completion of the cyclization reaction.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired tricyclic ketone.

Step 2: Synthesis of cis-1-Ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid, methyl ester

-

To a solution of the ketone from Step 1 in a suitable solvent (e.g., tetrahydrofuran) at low temperature (e.g., -78 °C) is added a solution of ethylmagnesium bromide in diethyl ether.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

-

The resulting alcohol is then reacted with methyl (triphenylphosphoranylidene)acetate in a suitable solvent (e.g., dichloromethane) to perform a Wittig reaction.

-

The reaction mixture is stirred at room temperature until completion, as monitored by TLC.

-

The solvent is evaporated, and the crude product is purified by column chromatography to yield the methyl ester of this compound.

Step 3: Hydrolysis to Racemic this compound

-

The methyl ester from Step 2 is dissolved in a mixture of methanol and an aqueous solution of a base (e.g., sodium hydroxide).

-

The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC).

-

The methanol is removed under reduced pressure, and the aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

The aqueous layer is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the racemic this compound.

-

The solid is collected by filtration, washed with water, and dried to afford racemic this compound.

Chiral Resolution of this compound Enantiomers

The separation of the this compound enantiomers is achieved by diastereomeric crystallization using a chiral resolving agent, (S)-(-)-borneol.

Step 1: Formation of Diastereomeric Esters

-

Racemic this compound is reacted with (S)-(-)-borneol in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP) in an anhydrous solvent (e.g., dichloromethane).

-

The reaction mixture is stirred at room temperature until the esterification is complete.

-

The dicyclohexylurea byproduct is removed by filtration.

-

The filtrate is concentrated, and the residue containing the diastereomeric esters is purified by column chromatography.

Step 2: Fractional Crystallization

-

The mixture of diastereomeric esters is dissolved in a suitable solvent system (e.g., ethanol-water or hexane-ethyl acetate) at an elevated temperature to ensure complete dissolution.

-

The solution is then slowly cooled to allow for the fractional crystallization of one of the diastereomers. The less soluble diastereomer, the ester of (1S,4R)-(+)-pemedolac and (S)-(-)-borneol, will preferentially crystallize out of the solution.

-

The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.

Step 3: Hydrolysis of the Separated Diastereomeric Ester

-

The isolated diastereomeric ester is hydrolyzed using a base (e.g., sodium hydroxide) in a mixture of alcohol and water, similar to the final step of the racemic synthesis.

-

Following acidification, the optically pure (1S,4R)-(+)-pemedolac is obtained as a solid.

-

The other enantiomer, (1R,4S)-(-)-pemedolac, can be recovered from the mother liquor of the crystallization by a similar hydrolysis process.

Phenylbenzoquinone (PBQ)-Induced Writhing Test (Mouse)

This model is used to assess the activity of peripherally acting analgesics.

-

Animals: Male Swiss-Webster mice (20-25 g) are used.

-

Drug Administration: Test compounds (racemic this compound or its enantiomers) are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses. A control group receives the vehicle only.

-

Induction of Writhing: Thirty minutes after drug administration, each mouse is injected intraperitoneally (i.p.) with a 0.02% solution of phenylbenzoquinone (PBQ) in 5% ethanol/water.

-

Observation: Immediately after PBQ injection, the mice are placed in individual observation chambers. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 10 minutes, starting 5 minutes after the PBQ injection.

-

Data Analysis: The percentage of inhibition of writhing for each treated group is calculated relative to the control group. The ED50 value, the dose that produces 50% inhibition of writhing, is then determined.

Randall-Selitto Paw Pressure Test (Rat)

This test measures the pain threshold in response to a mechanical stimulus, typically in an inflamed paw.

-

Animals: Male Sprague-Dawley rats (150-200 g) are used.

-

Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension is administered into the right hind paw of each rat to induce inflammation.

-

Drug Administration: Test compounds are administered orally (p.o.) at various doses, typically 1 hour before the pain threshold measurement.

-

Measurement of Pain Threshold: An analgesy-meter, which applies a linearly increasing pressure to the paw, is used. The pressure is applied to the inflamed paw, and the pressure at which the rat withdraws its paw or vocalizes is recorded as the pain threshold. A cut-off pressure is set to avoid tissue damage.

-

Data Analysis: The increase in pain threshold for each treated group is compared to the control group. The ED50 value, the dose that produces a 50% increase in the pain threshold, is calculated.

In Vitro Inhibition of Prostaglandin E2 (PGE2) Synthesis

This assay determines the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.

-

Cell Culture: A suitable cell line that expresses COX enzymes, such as murine macrophages (e.g., RAW 264.7) or human monocytes, is cultured under standard conditions.

-

Stimulation of PGE2 Production: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of COX-2 and the production of PGE2.

-

Drug Treatment: The stimulated cells are then treated with various concentrations of the test compounds (this compound enantiomers).

-

Measurement of PGE2: After a specific incubation period, the cell culture supernatant is collected. The concentration of PGE2 in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition of PGE2 production is calculated for each concentration of the test compound relative to the untreated control. The IC50 value, the concentration of the drug that causes 50% inhibition of PGE2 synthesis, is determined.

Mandatory Visualizations

Chemical structures of (1S,4R)-(+)-pemedolac and (1R,4S)-(-)-pemedolac.

Experimental workflow for evaluating this compound enantiomers.

Proposed mechanism of action of (+)-pemedolac via inhibition of prostaglandin synthesis.

Conclusion

The stark difference in the analgesic activity between the enantiomers of this compound underscores the importance of stereochemistry in drug design and development. The (+)-enantiomer, PEM-420, is a potent analgesic agent, while the (-)-enantiomer is significantly less active. This technical guide provides a comprehensive overview of the synthetic and analytical methodologies required to study these enantiomers, along with their pharmacological evaluation. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to develop novel, potent, and safer analgesic drugs by leveraging the principles of stereoselective pharmacology. The mechanism of action, through the inhibition of prostaglandin synthesis, positions this compound within the class of non-steroidal anti-inflammatory drugs (NSAIDs), and further investigation into its COX-1/COX-2 selectivity could provide insights into its gastrointestinal safety profile.

References

Pemedolac: A Technical Whitepaper on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemedolac is a potent, non-narcotic analgesic agent that has demonstrated significant efficacy in preclinical models of pain. This document provides a comprehensive technical overview of the available pharmacokinetic and pharmacodynamic data on this compound and its active eutomer, PEM-420. While detailed pharmacokinetic parameters in the public domain are scarce, this guide synthesizes the existing pharmacodynamic data, including its mechanism of action, analgesic and anti-inflammatory effects, and safety profile. Experimental methodologies for key assays are detailed to facilitate further research and development.

Introduction

This compound, with the chemical name cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) with pronounced analgesic properties.[1] It is a chiral molecule, and its analgesic activity primarily resides in its (+)-enantiomer, designated as PEM-420.[2] this compound distinguishes itself from other NSAIDs by exhibiting a significant separation between its analgesic and anti-inflammatory doses, suggesting a potentially favorable therapeutic window with reduced gastrointestinal side effects.[1]

Pharmacokinetics

Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to enable robust preclinical and clinical development.

Pharmacodynamics

The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins (PGs).[2] Prostaglandins, specifically PGI2 and PGE2, are key mediators of pain and inflammation. By inhibiting the production of these prostanoids, this compound exerts its analgesic effects.[2]

Analgesic Activity

This compound and PEM-420 have demonstrated potent analgesic activity in various rodent models of pain. The effective dose (ED50) for analgesia has been determined in several assays, as summarized in the table below.

Table 1: Analgesic Potency of this compound and PEM-420 in Animal Models

| Compound | Species | Pain Model | ED50 (mg/kg, p.o.) | Reference |

| This compound | Rat & Mouse | Chemically-induced pain | ≤ 2.0 | [1] |

| This compound | Rat | Inflammatory pain (paw pressure test) | ≤ 2.0 | [1] |

| PEM-420 | Mouse | Phenylbenzoquinone (PBQ) Writhing | 0.80 | [2] |

| PEM-420 | Mouse | Acetic Acid Writhing | 0.92 | [2] |

| PEM-420 | Mouse | Acetylcholine Writhing | 0.075 | [2] |

| PEM-420 | Rat | Acetic Acid Writhing | 8.4 | [2] |

| PEM-420 | Rat | Randall-Selitto (yeast-injected paw) | 0.55 | [2] |

Anti-inflammatory and Gastric Irritant Effects

This compound exhibits weak anti-inflammatory activity compared to its analgesic effects.[1] This separation of activities is a distinguishing feature. The ulcerogenic liability is also reported to be low.[1][2]

Table 2: Anti-inflammatory and Ulcerogenic Potential of this compound and PEM-420

| Compound | Species | Test | ED50 / UD50 (mg/kg, p.o.) | Reference |

| This compound | Rat | Carrageenan Paw Edema | ~100 | [1] |

| This compound | Rat | Acute Ulcerogenicity | UD50 = 107 | [1] |

| This compound | Rat | Subacute Ulcerogenicity | UD50 ≈ 140 (per day) | [1] |

| PEM-420 | Rat | Acute Ulcerogenicity (fasted) | UD50 = 99 | [2] |

| PEM-420 | Rat | Subacute Ulcerogenicity (fed, 4 days) | UD50 = 74 (per day) | [2] |

Mechanism of Action: Prostaglandin Inhibition

The analgesic effect of PEM-420 is directly linked to its ability to inhibit the production of prostaglandins PGI2 and PGE2 in the peritoneal cavity of mice following a phenylbenzoquinone (PBQ) challenge.

Table 3: Inhibition of Prostaglandin Synthesis by PEM-420 in Mice

| Prostaglandin | ED50 (mg/kg, p.o.) | Reference |

| PGI2 | 0.5 | [2] |

| PGE2 | 1.2 | [2] |

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Inhibition Pathway

The primary pharmacodynamic effect of this compound is the inhibition of the cyclooxygenase (COX) pathway, which reduces the synthesis of prostaglandins that mediate pain and inflammation.

References

Pemedolac's Cyclooxygenase Isoform Selectivity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pemedolac and Cyclooxygenase Inhibition

This compound, chemically described as cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-pyrano[3,4-b]indole-1-acetic acid, is recognized for its potent analgesic effects.[1][2] Like other NSAIDs, its mechanism of action is presumed to involve the inhibition of the cyclooxygenase (COX) enzymes.

The COX enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are key enzymes in the arachidonic acid cascade, responsible for the conversion of arachidonic acid to prostaglandins and other prostanoids. There are two primary isoforms of this enzyme:

-

COX-1 (PTGS1): This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that are involved in physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.

-

COX-2 (PTGS2): This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. The prostanoids produced by COX-2 are key mediators of inflammation, pain, and fever.

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal ulceration and bleeding, are primarily due to the inhibition of COX-1. Consequently, the ratio of COX-1 to COX-2 inhibition is a critical parameter in the development and characterization of NSAIDs.

Despite extensive searches of scientific databases, specific quantitative data on the binding affinity of this compound to COX-1 and COX-2 (e.g., IC50 or Ki values) has not been identified in the available literature. Therefore, this guide will focus on the methodologies used to determine such affinities and provide comparative data for other NSAIDs to serve as a reference.

Comparative Binding Affinity of Common NSAIDs

To provide a frame of reference for the potential activity of this compound, the following table summarizes the 50% inhibitory concentrations (IC50) for several widely used NSAIDs against COX-1 and COX-2. The selectivity ratio (COX-1 IC50 / COX-2 IC50) is also presented, where a higher value indicates greater selectivity for COX-2. It is important to note that these values can vary depending on the specific assay conditions.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Ibuprofen | 12 | 80 | 0.15 | [3] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [3] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [3] |

| Meloxicam | 37 | 6.1 | 6.1 | [3] |

| Celecoxib | 82 | 6.8 | 12 | [3] |

| Rofecoxib | >100 | 0.025 | >4000 | [3] |

| SC-560 | 0.009 | 6.3 | 0.0014 | [4] |

Experimental Protocols for Determining COX Binding Affinity

The determination of the inhibitory activity of a compound against COX-1 and COX-2 can be performed using various in vitro and ex vivo methods. The following sections detail two common and well-established protocols.

In Vitro Recombinant Human COX Enzyme Inhibition Assay

This assay utilizes purified, recombinant human COX-1 and COX-2 enzymes to determine the direct inhibitory effect of a test compound.

3.1.1. Materials and Reagents

-

Recombinant human COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

L-epinephrine or other suitable reducing agent (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction termination solution (e.g., 2.0 M HCl)

-

Prostaglandin E2 (PGE2) or Prostaglandin F2α (PGF2α) standard

-

Enzyme immunoassay (EIA) or LC-MS/MS system for prostaglandin quantification

3.1.2. Assay Procedure

-

Preparation of Reagents: Prepare working solutions of the reaction buffer, cofactors, and substrate at the desired concentrations. The test compound should be prepared in a dilution series.

-

Enzyme Preparation: Dilute the recombinant COX-1 and COX-2 enzymes to the appropriate concentration in the reaction buffer.

-

Reaction Setup: In a microplate or reaction tube, combine the reaction buffer, diluted enzyme, and cofactors.

-

Inhibitor Pre-incubation: Add a small volume of the test compound dilution series or vehicle control (e.g., DMSO) to the reaction mixture. Pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a specific concentration of arachidonic acid (e.g., 5 µM).

-

Reaction Incubation: Allow the reaction to proceed for a short, defined time (e.g., 2 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding the termination solution (e.g., HCl).

-

Quantification of Prostaglandin Production: Measure the concentration of the produced prostaglandin (e.g., PGE2) in each sample using a validated method such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

-

Selectivity Ratio Calculation: The selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

Human Whole Blood Assay (Ex Vivo)

This assay provides a more physiologically relevant assessment of COX inhibition as it is performed in the complex environment of whole blood, accounting for protein binding and cell permeability of the test compound.

3.2.1. COX-1 Activity Assay

-

Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes without anticoagulant.

-

Incubation with Inhibitor: Immediately aliquot the blood into tubes containing various concentrations of the test compound or vehicle control.

-

Blood Clotting: Incubate the tubes at 37°C for a defined period (e.g., 1 hour) to allow for blood clotting. During this process, platelets are activated and produce thromboxane B2 (TXB2) via COX-1.

-

Serum Separation: Centrifuge the tubes to separate the serum.

-

TXB2 Quantification: Measure the concentration of TXB2 in the serum using an EIA or LC-MS/MS.

-

Data Analysis: Calculate the IC50 for COX-1 inhibition as described for the in vitro assay.

3.2.2. COX-2 Activity Assay

-

Blood Collection: Draw venous blood into tubes containing an anticoagulant (e.g., heparin).

-

Incubation with Inhibitor: Aliquot the blood into tubes containing various concentrations of the test compound or vehicle control.

-

COX-2 Induction: Add a lipopolysaccharide (LPS) solution to each tube to induce the expression of COX-2 in monocytes.

-

Incubation: Incubate the blood at 37°C for an extended period (e.g., 24 hours) to allow for COX-2 expression and subsequent PGE2 production.

-

Plasma Separation: Centrifuge the tubes to separate the plasma.

-

PGE2 Quantification: Measure the concentration of PGE2 in the plasma using an EIA or LC-MS/MS.

-

Data Analysis: Calculate the IC50 for COX-2 inhibition and the selectivity ratio as previously described.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the COX signaling pathway and a typical experimental workflow for determining NSAID selectivity.

Caption: The Arachidonic Acid Cascade and the Roles of COX-1 and COX-2.

Caption: Experimental Workflow for Determining NSAID COX Selectivity.

Conclusion

While this compound is an established analgesic, the specific details of its interaction with COX-1 and COX-2, in terms of quantitative binding affinity, are not currently available in the public domain. This guide has provided a comprehensive overview of the standard experimental protocols that are employed to determine the COX selectivity of NSAIDs. The provided comparative data for other common NSAIDs offers a valuable context for understanding the spectrum of COX inhibition profiles. For researchers and drug development professionals, the application of the detailed methodologies described herein will be essential for the full characterization of this compound's mechanism of action and its potential therapeutic and side-effect profiles. Further research is warranted to elucidate the precise binding affinities of this compound for the COX isoforms.

References

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Pemedolac

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemedolac, scientifically known as cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid, is a potent non-narcotic analgesic agent. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action, intended to support research and development activities in the field of medicinal chemistry and pharmacology. This document details experimental protocols for its synthesis, presents its physicochemical properties in structured tables, and illustrates its mechanism of action through a signaling pathway diagram.

Synthesis of this compound

The synthesis of this compound has been described in scientific literature, with a key multi-step process outlined in the Journal of Medicinal Chemistry and further detailed in patent documentation. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, based on established literature.

Step 1: Synthesis of Intermediate 1 (Substituted Indole)

A detailed experimental protocol for the synthesis of the key substituted indole intermediate is outlined in the referenced patent literature. This typically involves the reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde to form the indole ring system.

Step 2: Cyclization to form the Tricyclic Ester (Intermediate 2)

The substituted indole from Step 1 is then subjected to a cyclization reaction to form the core tricyclic pyrano[3,4-b]indole structure. A detailed procedure is provided in the patent literature, which involves the reaction of the indole intermediate with an appropriate reagent to construct the pyran ring.

Step 3: Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the ester group of Intermediate 2 to the carboxylic acid, yielding this compound. A typical procedure is as follows:

-

The methyl ester of 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-pyrano[3,4-b]-indole-acetic acid is added to a mixture of 10% aqueous sodium hydroxide and ethanol.

-

The reaction mixture is heated under reflux for 2 hours.

-

The mixture is then concentrated to dryness.

-

A 1:1 mixture of 10% sodium hydroxide and ether is added to the residue.

-

The aqueous layer is separated, acidified with concentrated hydrochloric acid, and extracted several times with ether.

-

The combined ether extracts are dried and evaporated to yield this compound.

Chemical Properties of this compound

This compound is a complex organic molecule with specific physicochemical properties that influence its biological activity and formulation.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₃NO₃ | [1] |

| Molecular Weight | 349.42 g/mol | [1] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Solubility | DMSO: 50 mg/mL (143.09 mM) | [1] |

| Water: Data not available | ||

| Other Organic Solvents: Data not available |

Stability

The stability of this compound is a critical factor for its storage and formulation. The powdered form is stable for up to 3 years when stored at -20°C. In a solvent such as DMSO, it should be stored at -80°C and is stable for up to 1 year.[1] Further studies are required to establish a comprehensive stability profile under various conditions of temperature, light, and humidity.

Mechanism of Action

This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

Caption: this compound's mechanism of action.

Cyclooxygenase Inhibition

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The analgesic and anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal issues.

Pharmacological Activity

This compound has demonstrated potent analgesic properties in various animal models. The following table summarizes key efficacy and safety data.

| Assay | Species | ED₅₀ / UD₅₀ (mg/kg, p.o.) | Source |

| Analgesic Activity | |||

| Phenylbenzoquinone Writhing | Mouse | <2.0 | [2] |

| Acetic Acid Writhing | Rat | <2.0 | [2] |

| Randall-Selitto (inflamed paw) | Rat | <2.0 | [2] |

| Anti-inflammatory Activity | |||

| Carrageenan Paw Edema | Rat | ~100 | [2] |

| Ulcerogenic Potential | |||

| Acute UD₅₀ | Rat | 107 | [2] |

| Subacute UD₅₀ | Rat | ~140 | [2] |

ED₅₀: The dose of a drug that is pharmacologically effective for 50% of the population. UD₅₀: The dose of a drug that causes ulcers in 50% of the population.

The data indicates a significant separation between the analgesic and anti-inflammatory doses of this compound, suggesting a favorable therapeutic window for analgesia with a lower risk of anti-inflammatory-related side effects at therapeutic doses.

Conclusion

This compound is a potent analgesic with a well-defined synthetic pathway and a mechanism of action centered on the inhibition of cyclooxygenase enzymes. This guide provides a foundational understanding of its synthesis and chemical properties for researchers and drug development professionals. Further investigation into its specific physicochemical characteristics, stability profile, and COX isoform selectivity is warranted to fully elucidate its therapeutic potential and guide future development efforts.

References

In Vitro Metabolic Stability of Pemedolac: A Technical Guide

Disclaimer: As of the latest literature review, specific quantitative data on the in vitro metabolic stability of Pemedolac is not publicly available. This guide provides a comprehensive overview of the standard methodologies and data presentation formats used to assess the in vitro metabolic stability of drug candidates, using this compound as a representative compound for illustrative purposes.

Introduction

This compound, a non-narcotic analgesic, exhibits potent and long-acting effects.[1][2] Understanding its metabolic fate is a critical component of preclinical drug development, as metabolic stability significantly influences a drug's pharmacokinetic profile, including its bioavailability and half-life. In vitro metabolic stability assays are fundamental tools for predicting in vivo clearance and potential drug-drug interactions.[3][4][5] These assays typically utilize subcellular fractions from the liver, the primary site of drug metabolism, such as liver microsomes or S9 fractions.[6][7][8][9]

This technical guide outlines the core principles and experimental protocols for evaluating the in vitro metabolic stability of a compound like this compound. It is intended for researchers, scientists, and drug development professionals.

Core Concepts in Metabolic Stability

The in vitro metabolic stability of a compound is assessed by measuring its rate of disappearance when incubated with metabolically active systems. Key parameters derived from these studies include:

-

Half-life (t½): The time required for 50% of the parent compound to be metabolized.

-

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow and protein binding.

These parameters are crucial for predicting the in vivo hepatic extraction ratio and subsequent oral bioavailability of a drug candidate.[4]

Data Presentation: Illustrative Metabolic Stability of a Novel Analgesic

The following table represents a typical format for summarizing quantitative data from in vitro metabolic stability studies. The values presented are hypothetical for a novel analgesic compound, as specific data for this compound is unavailable.

| Biological System | Species | Substrate Concentration (µM) | t½ (min) | CLint (µL/min/mg protein) |

| Liver Microsomes | Human | 1 | 45.2 | 15.3 |

| Liver Microsomes | Rat | 1 | 28.7 | 24.1 |

| Liver Microsomes | Mouse | 1 | 18.5 | 37.5 |

| S9 Fraction | Human | 1 | 38.9 | 17.8 |

| S9 Fraction | Rat | 1 | 22.4 | 31.0 |

Experimental Protocols

A detailed methodology for a typical in vitro metabolic stability assay using liver microsomes is provided below.

Objective

To determine the in vitro metabolic half-life and intrinsic clearance of a test compound (e.g., this compound) upon incubation with liver microsomes.

Materials and Reagents

-

Test compound (this compound)

-

Pooled liver microsomes (human, rat, mouse)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

-

Organic solvent (e.g., acetonitrile, methanol) for reaction termination

-

Internal standard for analytical quantification

-

LC-MS/MS system

Experimental Procedure

-

Preparation of Incubation Mixtures:

-

A master mix containing the phosphate buffer and liver microsomes is prepared on ice.

-

The test compound and positive controls are added to the master mix at the desired final concentration (e.g., 1 µM). The final concentration of organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.[10]

-

-

Initiation of Metabolic Reaction:

-

The reaction mixtures are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to reach thermal equilibrium.

-

The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.

-

-

Time-Point Sampling:

-

Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

The reaction in each aliquot is immediately terminated by adding a sufficient volume of cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

The terminated reaction mixtures are centrifuged to precipitate the proteins.

-

The supernatant is collected for analysis.

-

-

Analytical Quantification:

-

Data Analysis:

-

The natural logarithm of the percentage of the parent compound remaining is plotted against time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

-

The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).

-

Visualizations

Experimental Workflow

Caption: Workflow for an in vitro metabolic stability assay.

Hypothetical Metabolic Pathway

The metabolism of drugs typically occurs in two phases. Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[13][14][15] Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[14]

Caption: A generalized drug metabolic pathway.

Conclusion

While specific data for this compound remains to be published, the methodologies described herein represent the industry standard for assessing the in vitro metabolic stability of new chemical entities. These assays provide critical early insights into the metabolic fate of a drug, guiding lead optimization and the design of further preclinical and clinical studies. The use of various in vitro systems, including liver microsomes and S9 fractions from different species, allows for a comprehensive evaluation of both Phase I and Phase II metabolism and aids in the extrapolation of data to predict human pharmacokinetics.

References

- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and analgesic activity of this compound (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nuvisan.com [nuvisan.com]

- 6. S9 fraction - Wikipedia [en.wikipedia.org]

- 7. admeshop.com [admeshop.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes [frontiersin.org]

- 14. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. openanesthesia.org [openanesthesia.org]

Pemedolac Solubility in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Pemedolac in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents the available information and outlines standardized experimental protocols for determining solubility, which can be implemented by researchers to generate in-house data.

Core Data Presentation

A comprehensive search of scientific literature and chemical databases yielded specific quantitative solubility data for this compound in Dimethyl Sulfoxide (DMSO). Unfortunately, precise quantitative values for its solubility in water, ethanol, methanol, and acetone were not found. The available information is summarized in the table below. Researchers are encouraged to use the experimental protocols outlined in this guide to determine the solubility in these and other solvent systems.

Table 1: Solubility of this compound

| Solvent | Chemical Formula | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 50 mg/mL[1] | Sonication is recommended to facilitate dissolution. |

| Water | H₂O | Data not available | - |

| Ethanol | C₂H₅OH | Data not available | - |

| Methanol | CH₃OH | Data not available | - |

| Acetone | C₃H₆O | Data not available | - |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are fundamental in drug discovery and development. The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone)

-

Volumetric flasks

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved this compound remains constant.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the suspension at a high speed to pellet the excess solid.

-

Filtration: Filter the suspension using a chemically inert syringe filter that does not adsorb the compound. It is advisable to discard the initial portion of the filtrate to saturate any potential binding sites on the filter.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant or filtrate.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Data Analysis: Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility assays are often used in early drug discovery to quickly assess the solubility of a large number of compounds. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer or solvent of interest

-

96-well microplates

-

Plate reader capable of detecting light scattering or turbidity (nephelometer) or a UV-Vis plate reader

-

Liquid handling robotics (optional, for high-throughput)

Procedure:

-

Preparation of Test Solutions: In a 96-well plate, add the aqueous buffer or solvent of interest to each well.

-

Compound Addition: Add increasing volumes of the concentrated this compound stock solution to the wells. The addition of the DMSO stock will induce precipitation once the solubility limit is exceeded.

-

Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity or light scattering in each well using a plate reader.

-

Data Analysis: The kinetic solubility is determined as the concentration of this compound in the well just before the onset of precipitation, which is identified by a sharp increase in turbidity.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to solubility determination.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Factors Influencing Drug Solubility.

References

Methodological & Application

Pemedolac: Application Notes and Protocols for In Vivo Rodent Pain Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Pemedolac, a potent non-narcotic analgesic, in various in vivo rodent pain models. This document includes detailed experimental protocols, dosage guidelines, and an overview of its mechanism of action.

Introduction to this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant analgesic properties in rodent models of chemically-induced and inflammatory pain.[1] A key characteristic of this compound is the notable separation between its analgesic effects and its anti-inflammatory and gastric irritant effects, suggesting a favorable therapeutic window compared to traditional NSAIDs.[1] It is a weak inhibitor of prostaglandin synthesis in vitro, but its analgesic activity in vivo suggests a mechanism at least partially dependent on the inhibition of the cyclooxygenase (COX) pathway.

Data Presentation: this compound Dosage and Efficacy

The following tables summarize the effective dosages (ED50) of this compound in various rodent pain models. All dosages are for oral (p.o.) administration unless otherwise specified.

Table 1: Analgesic Potency of this compound in Mice

| Pain Model | Agonist | ED50 (mg/kg, p.o.) | Reference |

| Writhing Test | Acetic Acid | 0.92 | [2] |

| Writhing Test | Phenylbenzoquinone | 0.80 | [2] |

| Writhing Test | Acetylcholine | 0.075 | [2] |

Table 2: Analgesic Potency of this compound in Rats

| Pain Model | Agonist/Method | ED50 (mg/kg, p.o.) | Reference |

| Acetic Acid Writhing Assay | Acetic Acid | 8.4 | [2] |

| Randall-Selitto Test | Yeast-injected paw | 0.55 | [2] |

| Carrageenan-Induced Paw Edema | Carrageenan | ~100 | [1] |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound, like other NSAIDs, is understood to exert its analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of pain and inflammation.

References

Application Note: Development of a Pemedolac HPLC Assay for Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemedolac is a potent non-steroidal anti-inflammatory drug (NSAID) with significant analgesic properties.[1][2][3] As with many pharmaceuticals, the development of a robust and reliable analytical method to quantify its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plasma samples. The described method is based on established principles of reversed-phase chromatography and common sample preparation techniques for analyzing small molecules in biological fluids.[4][5][6][7]

This compound, chemically known as cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid, is a COX inhibitor.[2][8][9] The successful quantification of this and other NSAIDs in plasma has been demonstrated using various HPLC and LC-MS/MS methods.[10][11] This protocol outlines a complete workflow from sample preparation to data analysis, providing a foundation for researchers to implement and further validate this assay in their laboratories.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., another NSAID not co-administered, such as Ketoprofen or a structurally similar compound)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Ortho-phosphoric acid or Formic acid

-

Potassium dihydrogen phosphate

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, perchloric acid)

Equipment

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

Chromatographic Conditions

A summary of the proposed HPLC conditions is provided in the table below. These parameters may require optimization based on the specific instrumentation and column used.

| Parameter | Proposed Condition |

| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0, 20 mM) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm (or optimal wavelength determined by UV scan of this compound) |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25 °C) |

| Internal Standard | Ketoprofen (or other suitable NSAID) |

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Calibration Standards: Spike drug-free human plasma with the this compound working standard solutions to obtain calibration standards with final concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low, medium, and high (e.g., 30, 300, and 800 ng/mL).

Sample Preparation: Protein Precipitation Method

Protein precipitation is a common and straightforward method for sample clean-up in plasma analysis.[12]

-

To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the IS working solution and vortex briefly.

-

Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to established guidelines (e.g., ICH). The following parameters should be assessed:

| Parameter | Description |

| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4] |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4][13] |

| Accuracy | The closeness of the test results obtained by the method to the true value.[4][13] |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.[4][13] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7] |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7] |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[7] |

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity of this compound in Plasma

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 10 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| 250 | Example Value |

| 500 | Example Value |

| 1000 | Example Value |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision of the Method

| QC Concentration (ng/mL) | Concentration Measured (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD, %) |

| Low QC (30) | Example Value | Example Value | Example Value |

| Medium QC (300) | Example Value | Example Value | Example Value |

| High QC (800) | Example Value | Example Value | Example Value |

Visualizations

Caption: Experimental workflow for this compound quantification in plasma.

Caption: Key parameters for analytical method validation.

Conclusion

This application note provides a detailed protocol for the development of an HPLC assay for the quantification of this compound in plasma samples. The proposed method is based on established analytical techniques for similar compounds and serves as a strong starting point for researchers. It is imperative that a full method validation be conducted in accordance with regulatory guidelines to ensure the reliability and accuracy of the results obtained. This method, once validated, can be a valuable tool in the preclinical and clinical development of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and analgesic activity of this compound (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. This compound | COX | TargetMol [targetmol.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. HPLC-determination of some antiinflammatory, weak analgesic and uricosuric drugs in human blood plasma and its application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]

- 12. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Pemedolac: A Tool Compound for Investigating Non-Opioid Analgesia

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pemedolac is a potent, long-acting, non-narcotic analgesic agent belonging to the pyranoindole class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] Its chemical name is cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid.[1] As a chiral molecule, this compound exists as a racemic mixture; however, its analgesic properties are primarily attributed to its (+)-enantiomer, designated as PEM-420.[1][3] This compound serves as a valuable tool for studying non-opioid mediated analgesia due to its distinct separation of potent analgesic effects from anti-inflammatory and gastric irritant effects at therapeutic doses.[2] Unlike opioid analgesics, this compound's mechanism of action is not antagonized by naloxone, and it does not induce tolerance with repeated administration, indicating it operates through a non-opioid pathway.[2]

These application notes provide a summary of this compound's pharmacological profile and detailed protocols for its use in preclinical models of analgesia, positioning it as a key tool compound for research into non-opioid pain pathways.

Data Presentation

Table 1: In Vivo Analgesic and Ulcerogenic Activity of this compound and its Active Enantiomer (PEM-420)

| Compound | Animal Model | Test | ED50 (mg/kg, p.o.) | UD50 (mg/kg, p.o.) | Reference |

| This compound | Rat | Paw Pressure Test | <2.0 | - | [2] |

| This compound | Mouse | p-Phenylbenzoquinone Writhing | <2.0 | - | [2] |

| This compound | Rat | Carrageenan Paw Edema | ~100 | - | [2] |

| This compound | Rat | Acute Gastric Irritation | - | 107 | [2] |

| This compound | Rat | Subacute Gastric Irritation | - | ~140 (per day) | [2] |

| PEM-420 | Mouse | Phenylbenzoquinone (PBQ) Writhing | 0.80 | - | [3] |

| PEM-420 | Mouse | Acetic Acid Writhing | 0.92 | - | [3] |

| PEM-420 | Mouse | Acetylcholine Writhing | 0.075 | - | [3] |

| PEM-420 | Rat | Acetic Acid Writhing | 8.4 | - | [3] |

| PEM-420 | Rat | Randall-Selitto Test (Yeast-injected paw) | 0.55 | - | [3] |

| PEM-420 | Rat | Acute Gastric Irritation (fasted) | - | 99 | [3] |

| PEM-420 | Rat | Subacute Gastric Irritation (fed, 4 days) | - | 74 (per day) | [3] |

Table 2: In Vivo Inhibition of Prostaglandin Production by PEM-420 in Mice

| Prostaglandin | ED50 (mg/kg, p.o.) | Reference |

| PGI2 | 0.5 | [3] |

| PGE2 | 1.2 | [3] |

Signaling Pathways and Experimental Workflows

Caption: this compound's proposed mechanism of action via selective COX-2 inhibition.

References

- 1. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase selectivity of non-steroid anti-inflammatory drugs in humans: ex vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Pemedolac in Inflammatory Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemedolac is a non-narcotic analgesic agent belonging to the pyrrolo-pyrrole class of compounds. It has demonstrated potent analgesic effects in various animal models of pain. Notably, its analgesic activity is observed at doses significantly lower than those required to produce anti-inflammatory effects, indicating a distinct separation between these two properties. This document provides detailed application notes and protocols for the use of this compound in established preclinical models of inflammatory pain. While direct applications in chronic inflammatory arthritis models are not extensively documented in publicly available literature, the provided protocols for acute inflammatory models serve as a foundational methodology for assessing the analgesic and potential anti-inflammatory properties of this compound.

Data Presentation

The following tables summarize the quantitative data available for this compound in various preclinical models.

Table 1: Analgesic and Anti-inflammatory Potency of this compound

| Model | Species | Endpoint | This compound ED₅₀ (mg/kg, p.o.) | Reference Compound | Reference Compound ED₅₀ (mg/kg, p.o.) |

| Acetic Acid-Induced Writhing | Mouse | Inhibition of Writhing | 0.92 | - | - |

| Phenylbenzoquinone-Induced Writhing | Mouse | Inhibition of Writhing | 0.80 | - | - |

| Acetylcholine-Induced Writhing | Mouse | Inhibition of Writhing | 0.075 | - | - |

| Acetic Acid Writhing Assay | Rat | Inhibition of Writhing | 8.4 | - | - |

| Randall-Selitto (Yeast-injected paw) | Rat | Increased Pain Threshold | 0.55 | - | - |

| Carrageenan-Induced Paw Edema | Rat | Inhibition of Edema | ~100 | - | - |

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

Table 2: Ulcerogenic Potential of this compound

| Study Type | Species | Endpoint | This compound UD₅₀ (mg/kg, p.o.) |

| Acute | Rat (fasted) | Ulceration | 99 |

| Subacute (4 days) | Rat (fed) | Ulceration | 74 |

UD₅₀ (Median Ulcerogenic Dose) is the dose that causes ulcers in 50% of the test animals.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating this compound are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer this compound or vehicle orally (p.o.).

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

The increase in paw volume is calculated as the difference between the final and initial paw volumes.

-

The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Acetic Acid-Induced Writhing Test in Mice

This model is a visceral pain model used to screen for analgesic activity.

Materials:

-

Male albino mice (20-25 g)

-

This compound

-

Vehicle

-

Acetic acid (0.6% v/v in distilled water)

Procedure:

-

Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

-

After a set pre-treatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), administer 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.

-

Immediately place the mouse in an observation chamber.

-

Record the number of writhes (a specific stretching posture) for a defined period, typically 15 or 20 minutes, starting 5 minutes after the acetic acid injection.

-

The percentage of inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the drug-treated group.

Randall-Selitto Paw Pressure Test in Rats

This model measures mechanical hyperalgesia and is used to evaluate the analgesic efficacy of compounds in inflammatory pain.

Materials:

-

Male Sprague-Dawley rats (100-150 g)

-

This compound

-

Vehicle

-

Brewer's yeast suspension (e.g., 20% w/v in sterile saline)

-

Analgesy-meter (e.g., Ugo Basile)

Procedure:

-

Inject 0.1 mL of brewer's yeast suspension into the plantar surface of the right hind paw to induce inflammation and hyperalgesia.

-

Approximately 2-3 hours after the yeast injection, measure the baseline pain threshold by applying a linearly increasing pressure to the inflamed paw using the analgesy-meter. The endpoint is the pressure at which the rat withdraws its paw.

-

Administer this compound or vehicle orally (p.o.).

-

Measure the pain threshold again at various time points after drug administration (e.g., 1, 2, 3, and 4 hours).

-

The analgesic effect is determined by the increase in the pressure required to elicit a withdrawal response compared to the pre-drug baseline.

Mandatory Visualizations

Signaling Pathway

Caption: this compound's proposed mechanism of action via inhibition of prostaglandin synthesis.

Experimental Workflow

Caption: Workflow for assessing this compound in acute inflammatory pain models.

Concluding Remarks

This compound exhibits a pharmacological profile of a potent analgesic with weak anti-inflammatory activity. The provided protocols are standard, validated methods for assessing these properties in preclinical settings. While its application in chronic inflammatory arthritis models remains to be explored, its pronounced analgesic effects suggest potential utility in managing the pain associated with such conditions. Further research is warranted to elucidate its precise mechanism of action, including its selectivity for COX isoforms, and to evaluate its efficacy in more complex, chronic models of inflammatory arthritis. This would provide a more comprehensive understanding of its therapeutic potential for inflammatory joint diseases.

Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Oral Administration of Pemedolac in Mice

Disclaimer: Publicly available literature does not contain specific studies directly comparing the pharmacokinetic and pharmacodynamic profiles of Pemedolac following both intraperitoneal and oral administration in mice. The following application notes and protocols are based on established methodologies for these routes of administration and general principles of pharmacology. The quantitative data presented is illustrative and based on typical differences observed between these two routes for non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction

This compound is a potent non-narcotic analgesic with anti-inflammatory properties.[1] Like other NSAIDs, its primary mechanism of action involves the inhibition of prostaglandin synthesis.[2] The choice of administration route is a critical factor in preclinical studies, as it significantly influences the pharmacokinetic profile—affecting drug absorption, distribution, metabolism, and excretion—and consequently, its pharmacodynamic efficacy. This document provides a detailed comparison of the intraperitoneal (IP) and oral (PO) routes for this compound administration in mice, offering protocols and illustrative data for researchers in pharmacology and drug development.

-

Oral (PO) Administration: This route, typically performed via gavage, mimics the intended clinical route for many pharmaceuticals. It is convenient but subjects the compound to the gastrointestinal (GI) tract's harsh environment and first-pass metabolism in the liver, which can reduce bioavailability.[3][4]

-

Intraperitoneal (IP) Administration: This method involves injecting the substance directly into the peritoneal cavity. It bypasses the GI tract and first-pass metabolism, generally leading to more rapid and complete absorption and higher bioavailability compared to the oral route.[5][6]

Mechanism of Action: this compound as a COX Inhibitor

This compound exerts its analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[2][7] By blocking this pathway, this compound reduces the production of prostaglandins at the site of injury or inflammation, thereby alleviating pain.

Caption: Mechanism of action of this compound via inhibition of COX enzymes.

Illustrative Data Presentation

The following tables summarize hypothetical pharmacokinetic and pharmacodynamic data for this compound administered to mice, illustrating the expected differences between the oral and intraperitoneal routes.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice

| Parameter | Oral (PO) Administration | Intraperitoneal (IP) Administration | Description |

| Dose (mg/kg) | 2.0 | 2.0 | Administered dose. |

| Cmax (ng/mL) | ~850 | ~1500 | Maximum observed plasma concentration. |

| Tmax (hours) | 0.5 - 1.0 | 0.25 - 0.5 | Time to reach Cmax. |

| AUC (ng·h/mL) | ~2500 | ~4500 | Area Under the Curve; total drug exposure. |

| Bioavailability (F%) | ~55% | ~95-100% | Fraction of drug reaching systemic circulation.[5] |

Note: Values are hypothetical and for illustrative purposes only, based on general principles where IP administration typically results in a faster absorption rate, higher peak concentration, and greater overall exposure compared to oral administration.[5]

Table 2: Pharmacodynamic Efficacy of this compound in Mice (Writhing Test)

| Parameter | Oral (PO) Administration | Intraperitoneal (IP) Administration | Description |

| ED₅₀ (mg/kg) | 0.80 - 2.0[1][2] | < 0.80 (estimated) | Effective dose to produce an analgesic effect in 50% of the population. |

Note: Oral ED₅₀ values are derived from published studies.[1][2] The IP ED₅₀ is estimated to be lower due to higher bioavailability.

Experimental Protocols

General Guidelines for Animal Handling

All procedures must be approved by the institution's Animal Care and Use Committee (IACUC). Mice should be appropriately restrained to ensure safety for both the animal and the handler. For oral gavage and IP injections, proper technique is crucial to avoid injury.[8][9]

This compound Formulation

-

Objective: To prepare a homogenous and stable this compound suspension or solution for administration.

-

Materials: this compound powder, vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or a solution with a solubilizing agent like Tween 80).

-

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study cohort.

-

Weigh the this compound powder accurately.

-

Gradually add the vehicle to the powder while continuously mixing (e.g., using a magnetic stirrer or vortex) to create a uniform suspension.

-

Visually inspect the formulation for homogeneity before drawing each dose.

-

Administration Workflow Diagram

Caption: Experimental workflow for comparing PO and IP administration.

Protocol for Oral Gavage (PO) in Mice

-

Objective: To administer a precise volume of this compound solution directly into the stomach.

-

Materials: Mouse, this compound formulation, appropriately sized syringe, and a flexible or stainless steel gavage needle (typically 20-22 gauge for adult mice).[9]

-

Procedure:

-

Weigh the mouse to calculate the correct dose volume (maximum recommended volume is 10 mL/kg).[9][10]

-

Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth and mark the needle if necessary.[9]

-

Securely restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.[10]

-

Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the upper palate.[10]

-

The needle should pass smoothly down the esophagus. If any resistance is met, withdraw and reposition. Do not force the needle.

-

Once the needle is in place, dispense the substance smoothly and steadily.

-

Gently remove the needle in the same path it was inserted.

-

Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes.[10]

-

Protocol for Intraperitoneal (IP) Injection in Mice

-

Objective: To administer this compound into the peritoneal cavity for rapid systemic absorption.

-

Materials: Mouse, this compound formulation, sterile syringe, and a 25-27 gauge needle.[11]

-

Procedure:

-

Weigh the mouse to calculate the correct dose volume (maximum recommended volume is 10 mL/kg).[11]

-

Restrain the mouse securely, exposing the abdomen. One common method is to scruff the mouse and turn it to a supine position, tilting the head slightly downward.[12][13]

-

Identify the injection site in the lower right abdominal quadrant. This avoids the cecum (left side) and the bladder (midline).[8][11]

-

Disinfect the injection site with 70% alcohol.[12]

-

Insert the needle, bevel up, at a 30-45 degree angle into the skin and through the abdominal wall.[11]

-

Aspirate gently by pulling back the plunger to ensure no fluid (blood or urine) is drawn. If fluid appears, withdraw the needle and reinject at a different site with a fresh needle.[8]

-

Inject the substance smoothly.

-